18-Bromooctadecanoic acid 18-Bromooctadecanoic acid 18-bromo-octadecanoic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 2536-38-1
VCID: VC7962477
InChI: InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)
SMILES: C(CCCCCCCCC(=O)O)CCCCCCCCBr
Molecular Formula: C18H35BrO2
Molecular Weight: 363.4 g/mol

18-Bromooctadecanoic acid

CAS No.: 2536-38-1

Cat. No.: VC7962477

Molecular Formula: C18H35BrO2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

18-Bromooctadecanoic acid - 2536-38-1

Specification

CAS No. 2536-38-1
Molecular Formula C18H35BrO2
Molecular Weight 363.4 g/mol
IUPAC Name 18-bromooctadecanoic acid
Standard InChI InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)
Standard InChI Key BSDAIZFMQYOAFY-UHFFFAOYSA-N
SMILES C(CCCCCCCCC(=O)O)CCCCCCCCBr
Canonical SMILES C(CCCCCCCCC(=O)O)CCCCCCCCBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

18-Bromooctadecanoic acid (CAS 2536-38-1) consists of an 18-carbon saturated hydrocarbon chain terminating in a carboxylic acid group (COOH-\text{COOH}) and a bromine atom at the 18th position. The bromine substitution introduces steric and electronic effects that distinguish it from non-halogenated fatty acids like stearic acid. The compound’s linear structure is confirmed by its IUPAC name, 18-bromooctadecanoic acid, and its canonical SMILES representation (BrCCCCCCCCCCCCCCCCC(O)=O\text{BrCCCCCCCCCCCCCCCCC(O)=O}) .

Physical Properties

Key physical properties, derived from experimental data, are summarized below:

PropertyValueSource
Molecular FormulaC18H35BrO2\text{C}_{18}\text{H}_{35}\text{BrO}_2
Molar Mass363.37 g/mol
Melting Point75.5°C
Density1.1687 (estimate)
Refractive Index1.4650 (estimate)
Storage Conditions2–8°C

The compound’s relatively high melting point compared to stearic acid (69.3°C) reflects the increased molecular weight and polarity imparted by bromine . Its estimated density and refractive index align with trends observed in brominated alkanes, which typically exhibit higher values than their non-halogenated counterparts.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The bromination of stearic acid is the primary route for synthesizing 18-bromooctadecanoic acid. A representative procedure involves:

  • Reactant Preparation: Stearic acid is dissolved in a non-polar solvent (e.g., carbon tetrachloride or chloroform).

  • Bromination: Bromine (Br2\text{Br}_2) is added dropwise under inert conditions at 50–60°C, facilitated by a catalyst such as phosphorus tribromide (PBr3\text{PBr}_3) .

  • Purification: The crude product is recrystallized from ethanol or acetone to yield pure 18-bromooctadecanoic acid .

This method achieves selective bromination at the terminal carbon due to the stability of secondary carbocations formed during the reaction .

Industrial Production

Industrial processes often utilize stearic acid derived from natural sources like palm oil. Key steps include:

  • Fatty Acid Isolation: Steam distillation of palm oil under reduced pressure (5–50 mm Hg) isolates stearic acid .

  • Large-Scale Bromination: Continuous-flow reactors maintain temperatures of 93–177°C and employ hydrogen bromide (HBr\text{HBr}) as a brominating agent to enhance yield and purity .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at C-18 is susceptible to nucleophilic displacement. For example:
C18H35BrO2+NaOHC18H35OHO2+NaBr\text{C}_{18}\text{H}_{35}\text{BrO}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{35}\text{OHO}_2 + \text{NaBr}
This reaction produces 18-hydroxyoctadecanoic acid, a precursor to biodegradable polymers .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the bromine atom to yield stearic acid .

  • Oxidation: Strong oxidants like potassium permanganate (KMnO4\text{KMnO}_4) convert the terminal methyl group into a carboxylic acid, forming dicarboxylic derivatives .

Derivatives and Related Compounds

Methyl 18-Bromooctadecanoate

The methyl ester derivative (CAS VC17879693) is synthesized via esterification of 18-bromooctadecanoic acid with methanol. With a molecular formula of C19H37BrO2\text{C}_{19}\text{H}_{37}\text{BrO}_2, this compound serves as a versatile intermediate in organic synthesis, particularly in coelectrolysis applications.

Property18-Bromooctadecanoic AcidMethyl Ester Derivative
Molecular FormulaC18H35BrO2\text{C}_{18}\text{H}_{35}\text{BrO}_2C19H37BrO2\text{C}_{19}\text{H}_{37}\text{BrO}_2
Molar Mass363.37 g/mol377.4 g/mol
Primary UsePharmaceutical intermediateOrganic synthesis

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing bioactive molecules, including anti-inflammatory agents and antimicrobial compounds .

Material Science

18-Bromooctadecanoic acid modifies polymer surfaces to enhance hydrophobicity, making it valuable in coatings and lubricants .

Analytical Chemistry

As a derivatization agent, it improves the volatility of fatty acids for gas chromatography analysis.

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